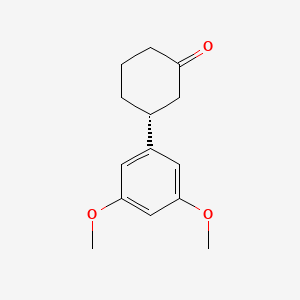
Cyclohexanone,3-(3,5-dimethoxyphenyl)-,(3R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanone,3-(3,5-dimethoxyphenyl)-,(3R)- is a chiral compound with the molecular formula C14H18O3 It is characterized by the presence of a cyclohexanone ring substituted with a 3,5-dimethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexanone,3-(3,5-dimethoxyphenyl)-,(3R)- typically involves the reaction of cyclohexanone with 3,5-dimethoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions. The product is then purified using column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps may involve crystallization or distillation techniques to obtain the desired product in high purity.
Types of Reactions:
Oxidation: Cyclohexanone,3-(3,5-dimethoxyphenyl)-,(3R)- can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nitric acid and sulfuric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or bromo derivatives.
Aplicaciones Científicas De Investigación
Cyclohexanone,3-(3,5-dimethoxyphenyl)-,(3R)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs with specific biological activities.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of Cyclohexanone,3-(3,5-dimethoxyphenyl)-,(3R)- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the 3,5-dimethoxyphenyl group can influence the compound’s binding affinity and selectivity towards these targets. The cyclohexanone ring may also play a role in the compound’s overall pharmacokinetic properties.
Comparación Con Compuestos Similares
- Cyclohexanone,3-(3,4-dimethoxyphenyl)-,(3R)-
- Cyclohexanone,3-(3,5-dimethylphenyl)-,(3R)-
- Cyclohexanone,3-(3,5-dihydroxyphenyl)-,(3R)-
Comparison: Cyclohexanone,3-(3,5-dimethoxyphenyl)-,(3R)- is unique due to the presence of two methoxy groups on the phenyl ring, which can significantly affect its chemical reactivity and biological activity. Compared to its analogs with different substituents, this compound may exhibit distinct pharmacological profiles and synthetic utility. The methoxy groups can enhance the compound’s solubility and influence its interaction with biological targets, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C14H18O3 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
(3R)-3-(3,5-dimethoxyphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C14H18O3/c1-16-13-7-11(8-14(9-13)17-2)10-4-3-5-12(15)6-10/h7-10H,3-6H2,1-2H3/t10-/m1/s1 |
Clave InChI |
PSWBBJWRILZXAR-SNVBAGLBSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1)[C@@H]2CCCC(=O)C2)OC |
SMILES canónico |
COC1=CC(=CC(=C1)C2CCCC(=O)C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


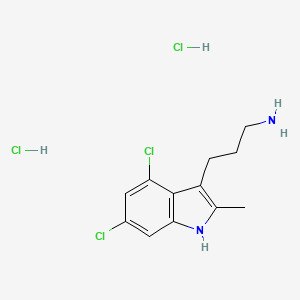
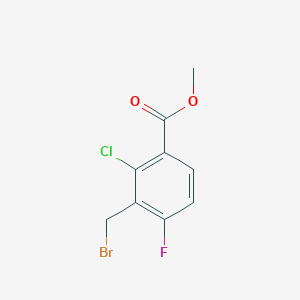

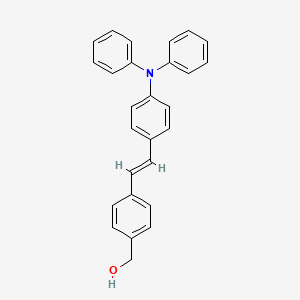


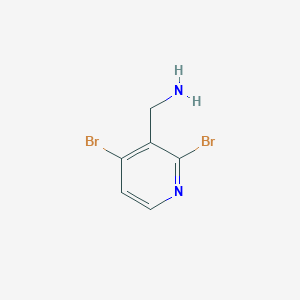
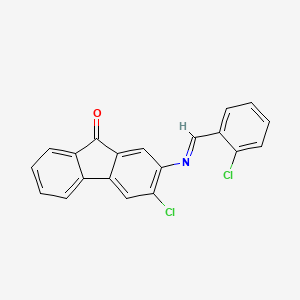
![(6-(Trifluoromethyl)-[2,4'-bipyridin]-3-yl)methanol](/img/structure/B13134308.png)
![3-Azaspiro[5.5]undecane-7-carboxylic acid](/img/structure/B13134316.png)
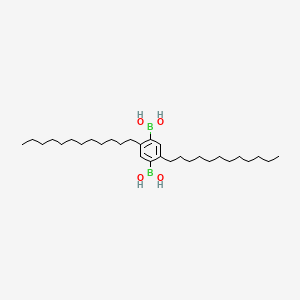
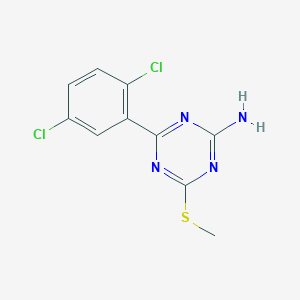
![(4-Fluoro-3-hydroxyphenyl)-[4-(4-hydroxy-3-methylphenyl)phenyl]methanone](/img/structure/B13134324.png)
![[(2R,3S,4S,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate](/img/structure/B13134327.png)
